molecular formula C10H10ClNO2S B8445406 1-(1,2-Benzisothiazol-4-yloxy)-3-chloropropan-2-ol

1-(1,2-Benzisothiazol-4-yloxy)-3-chloropropan-2-ol

Cat. No.: B8445406
M. Wt: 243.71 g/mol
InChI Key: PQMLTCGZCDCYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-Benzisothiazol-4-yloxy)-3-chloropropan-2-ol is a useful research compound. Its molecular formula is C10H10ClNO2S and its molecular weight is 243.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

1-(1,2-benzothiazol-4-yloxy)-3-chloropropan-2-ol

InChI

InChI=1S/C10H10ClNO2S/c11-4-7(13)6-14-9-2-1-3-10-8(9)5-12-15-10/h1-3,5,7,13H,4,6H2

InChI Key

PQMLTCGZCDCYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)OCC(CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.0 g of 4-hydroxy-1,2-benzisothiazole are suspended in 26.0 g of 1,3-dichloro-propan-2-ol and a solution of 8.5 g of sodium hydroxide in 60 ml of water is added in the course of 4 hours at 60°-80° C. After reacting for a further four hours at the same temperature, the organic phase is taken up in methylene chloride, dried over magnesium sulfate and evaporated to dryness. The residue left (35 g) is recrystallized from methanol. The 1-(1,2-benzisothiazol-4-yloxy)-3-chloropropan-2-ol thus obtained is identical with the sample prepared as described in (a). Preparation of compounds according to the invention
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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